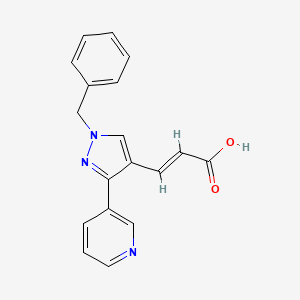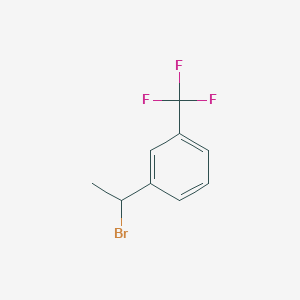
N'-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is a complex organic compound characterized by its unique structure, which includes a benzoyl group, trifluoroethoxy groups, and a carbohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the acylation of 4-methylbenzoic acid with an appropriate acylating agent to form the 4-methylbenzoyl chloride.
Introduction of Trifluoroethoxy Groups: The next step is the introduction of the trifluoroethoxy groups. This can be achieved by reacting the benzoyl intermediate with 2,2,2-trifluoroethanol under acidic or basic conditions to form the bis(trifluoroethoxy) derivative.
Formation of the Carbohydrazide Moiety: The final step involves the reaction of the bis(trifluoroethoxy) derivative with hydrazine hydrate to form the carbohydrazide moiety, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoyl moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The trifluoroethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups replacing the trifluoroethoxy groups.
科学的研究の応用
N’-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structural features.
Materials Science: The compound’s stability and functional groups make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, serving as a building block for various chemical processes.
作用機序
The mechanism by which N’-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide exerts its effects depends on its application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups.
Pathways Involved: The pathways involved can include inhibition of enzyme activity, receptor modulation, or interaction with nucleic acids, depending on the specific biological target.
類似化合物との比較
Similar Compounds
N’-(4-methylbenzoyl)-2,5-dimethoxybenzenecarbohydrazide: Similar structure but with methoxy groups instead of trifluoroethoxy groups.
N’-(4-methylbenzoyl)-2,5-dichlorobenzenecarbohydrazide: Contains chlorine atoms instead of trifluoroethoxy groups.
Uniqueness
N’-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is unique due to the presence of trifluoroethoxy groups, which impart distinct electronic and steric properties. These properties can enhance its stability and reactivity, making it more suitable for specific applications compared to its analogs.
This detailed overview provides a comprehensive understanding of N’-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N'-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F6N2O4/c1-11-2-4-12(5-3-11)16(28)26-27-17(29)14-8-13(30-9-18(20,21)22)6-7-15(14)31-10-19(23,24)25/h2-8H,9-10H2,1H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIRLUFSHIRJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-difluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2750703.png)


![1-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2750710.png)





![3-[(2-fluorophenyl)methyl]-8-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2750722.png)
![1-benzyl-N-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2750723.png)
![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2750724.png)

